molecular formula C21H22N2O2S B14978323 2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B14978323
M. Wt: 366.5 g/mol
InChI Key: FMWRLFCBIOREST-UHFFFAOYSA-N
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Description

2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core linked to a substituted piperidine ring. This structure is part of the benzothiazole class of compounds, which are extensively investigated in medicinal chemistry for their diverse biological activities. The benzothiazole scaffold is a privileged structure in drug discovery, known for its significant pharmacological potential, particularly in oncology and anti-inflammatory research . Compounds based on this scaffold have demonstrated potent and selective anti-tumor properties in various human cancer cell lines, including non-small cell lung, colon, and breast cancer . The mechanism of action for bioactive benzothiazole derivatives often involves the simultaneous inhibition of key signaling pathways such as AKT and ERK, which are crucial for tumor cell survival and proliferation . Furthermore, selected benzothiazole derivatives can significantly reduce the secretion of pivotal inflammatory cytokines like IL-6 and TNF-α , highlighting their potential as dual-action agents that target both the survival mechanisms of tumor cells and the inflammatory microenvironment that facilitates cancer progression . This product is provided for research purposes only and is strictly not intended for human or veterinary therapeutic applications.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C21H22N2O2S/c1-2-25-17-9-7-16(8-10-17)21(24)23-13-11-15(12-14-23)20-22-18-5-3-4-6-19(18)26-20/h3-10,15H,2,11-14H2,1H3

InChI Key

FMWRLFCBIOREST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzoyl chloride with piperidine, followed by cyclization with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of structurally related compounds from the evidence, highlighting key differences in structure, activity, and mechanisms of action.

Table 1: Comparison of Structurally Related Benzothiazole Derivatives

Compound Name/ID Substituents/Structural Features Biological Activity Key Findings Reference
2-[1-(4-Piperonyl)piperazinyl]benzothiazole Piperazinyl group linked to 4-piperonyl 5-HT4 receptor agonist, 5-HT3 receptor antagonist; Proarrhythmic Inhibits IK1 (EC₅₀ = 0.74 µM) and Ito (EC₅₀ = 2.16 µM) currents, prolongs action potential duration (APD), and induces arrhythmias in rat hearts .
BZ5 (2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) Azepan-1-yl butynyl side chain Antimicrobial (Gram-positive bacteria, fungi) MIC = 15.62 µg/mL against S. aureus and C. albicans; enhanced activity attributed to azepane ring lipophilicity .
3e (2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole) 4-Chlorobenzoyl-phenyl group Antitubercular Structural analogs inhibit Mycobacterium tuberculosis H37Rv strain; chloro substituent may enhance target binding .
Beraprost sodium analog () Piperidine-linked benzo[d][1,3]dioxole carboxamide Antiplatelet, IP agonist Improved pharmacokinetics (longer plasma half-life) due to phosphoric acid salt formulation .

Key Structural and Functional Insights

Substituent Effects on Cardiovascular Activity The piperazinyl-piperonyl derivative () demonstrates potent proarrhythmic effects via IK1/Ito channel inhibition, suggesting that nitrogen-containing heterocycles (e.g., piperazinyl) may enhance cardiac ion channel interactions.

Antimicrobial Activity and Side Chain Optimization BZ5 () highlights the importance of cyclic amines in antimicrobial potency. The azepane ring’s seven-membered structure improves membrane penetration compared to smaller amines (e.g., piperidine). The target compound’s 4-ethoxybenzoyl group may reduce antimicrobial efficacy but enhance selectivity for non-microbial targets .

Antitubercular and Aryl Substituent Roles

  • Chlorobenzoyl-substituted benzothiazoles () show promise against M. tuberculosis. The target’s ethoxy group, while electron-donating, may reduce electrophilic interactions critical for antitubercular activity compared to chloro substituents .

Pharmacokinetic Modifications

  • The phosphoric acid salt in ’s compound improves solubility and half-life, suggesting that the target’s ethoxy group could similarly enhance metabolic stability by reducing oxidative degradation .

Biological Activity

The compound 2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article will delve into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Structural Features

  • Benzothiazole Core : This heterocyclic structure is known for its biological activity, particularly in medicinal chemistry.
  • Piperidine Ring : The presence of a piperidine moiety enhances the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study reported that compounds derived from benzothiazole demonstrated potent activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

Antidiabetic Potential

Another area of investigation is the compound's potential as an antidiabetic agent. Research focusing on similar benzothiazole derivatives has shown promising results in inhibiting α-amylase, a key enzyme in carbohydrate metabolism. For instance, a related study found that certain benzothiazole-linked compounds exhibited up to 87.5% inhibition of α-amylase at specific concentrations . This suggests that this compound may also possess similar antidiabetic properties.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through its interaction with NLRP3 inflammasomes. In vitro studies demonstrated that related compounds could inhibit IL-1β release in macrophages, indicating a mechanism for reducing inflammation . This action is particularly relevant for conditions characterized by chronic inflammation.

PPARδ Agonism

Recent discoveries have highlighted the role of benzothiazole derivatives as selective agonists for peroxisome proliferator-activated receptor delta (PPARδ). A study indicated that optimized derivatives exhibited high selectivity and efficacy in activating PPARδ, which is crucial for managing metabolic syndromes and dyslipidemia . The lead compound showed an EC50 value of 4.1 nM, demonstrating significant biological activity.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntimicrobialBenzothiazole derivativesSignificant inhibition against bacteria
AntidiabeticBenzothiazole-linked α-amylase inhibitorsUp to 87.5% inhibition
Anti-inflammatoryNLRP3 inflammasome inhibitorsReduced IL-1β release
PPARδ AgonismOptimized benzothiazole derivativesEC50 = 4.1 nM; high selectivity

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like α-amylase plays a crucial role in its antidiabetic effects.
  • Inflammasome Modulation : By inhibiting NLRP3 activation, the compound can reduce inflammatory cytokine release.
  • Receptor Agonism : Its action as a PPARδ agonist suggests involvement in lipid metabolism and anti-inflammatory pathways.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole?

Answer:
The synthesis of benzothiazole derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds (e.g., thiazole-triazole hybrids) are synthesized using ethanol as a solvent under reflux, with catalysts like acetic acid or triethylamine to promote cyclization . Key steps include:

  • Precursor preparation : Reacting piperidine derivatives with 4-ethoxybenzoyl chloride to form the 4-ethoxybenzoyl-piperidine intermediate.
  • Benzothiazole formation : Condensation with 2-aminothiophenol derivatives under controlled pH (e.g., acidic conditions via HCl gas).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity.
    Data Note : In structurally similar compounds, yields range from 60–80% when reaction temperatures are maintained at 70–80°C .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Orthogonal analytical techniques are critical:

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT calculations). For example, the piperidinyl proton signals in analogous compounds appear at δ 2.5–3.5 ppm, while benzothiazole protons resonate at δ 7.0–8.5 ppm .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+^+ at m/z 381.2 for C21_{21}H21_{21}N2_2O2_2S) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive evidence of stereochemistry and intermolecular interactions. For example:

  • In a related thiazole-piperidine derivative, SCXRD revealed a distorted chair conformation for the piperidine ring and a dihedral angle of 85.3° between benzothiazole and 4-ethoxyphenyl planes .
  • Key parameters : Hydrogen bonding (e.g., C–H···π interactions) and torsion angles (e.g., C1–C2–N3–C4) should align with computational models (Mercury or Olex2 software) .
    Contradiction Note : Discrepancies between solution-phase NMR and solid-state SCXRD data may arise due to dynamic effects—use variable-temperature NMR to reconcile .

Advanced: What methodologies are effective for analyzing biological activity contradictions across substituent variations?

Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., ethoxy vs. methoxy groups) followed by standardized assays:

  • In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination (triplicate measurements, ±SEM).
  • Data normalization : Account for lipophilicity (logP) and solubility (e.g., PBS/DMSO ratios) to avoid false negatives .
    Case Study : Substituting 4-ethoxy with 4-fluorophenyl in a thiazole analog reduced IC50_{50} from 12 µM to 3 µM against a kinase target, attributed to enhanced π-stacking .

Advanced: How should researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

Answer:
PK contradictions often stem from metabolic instability or poor membrane permeability. Mitigation strategies include:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS).
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in piperidine-containing prodrugs .
  • In silico modeling : Use tools like SwissADME to predict BBB permeability and P-glycoprotein substrate likelihood .

Advanced: What experimental controls are critical when evaluating this compound’s stability under varying pH conditions?

Answer:

  • Buffer systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C.
  • HPLC monitoring : Track degradation products at 0, 6, 12, and 24 hours (C18 column, acetonitrile/water mobile phase) .
  • Control groups : Include a known stable analog (e.g., 4-methoxy derivative) to benchmark degradation rates .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophenol derivatives) .
  • First aid : In case of skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in large-scale synthesis?

Answer:

  • DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (5–20 mol%), and solvent polarity (ethanol vs. DMF) to identify optimal parameters .
  • Byproduct analysis : Use LC-MS to identify dimers or oxidation products (e.g., sulfoxide formation) .
  • Scale-up tip : Gradual addition of reagents (e.g., dropwise addition of 4-ethoxybenzoyl chloride) reduces exothermic side reactions .

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